molecular formula C15H16BrN3O2 B7056499 3-[4-(4-Bromo-2-methylbenzoyl)piperazin-1-yl]-3-oxopropanenitrile

3-[4-(4-Bromo-2-methylbenzoyl)piperazin-1-yl]-3-oxopropanenitrile

Cat. No.: B7056499
M. Wt: 350.21 g/mol
InChI Key: JYFMLJFVTKDZPK-UHFFFAOYSA-N
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Description

3-[4-(4-Bromo-2-methylbenzoyl)piperazin-1-yl]-3-oxopropanenitrile is a synthetic organic compound that features a piperazine ring substituted with a 4-bromo-2-methylbenzoyl group and a 3-oxopropanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Bromo-2-methylbenzoyl)piperazin-1-yl]-3-oxopropanenitrile typically involves multiple steps. One common method starts with the preparation of 4-bromo-2-methylbenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride reacts with piperazine to form the intermediate 4-(4-bromo-2-methylbenzoyl)piperazine. Finally, the intermediate undergoes a reaction with malononitrile under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Bromo-2-methylbenzoyl)piperazin-1-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the benzoyl group can be replaced by other nucleophiles.

    Reduction: The nitrile group can be reduced to an amine.

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide or potassium thiocyanate, typically under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Reduction: The major product is the corresponding amine.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

3-[4-(4-Bromo-2-methylbenzoyl)piperazin-1-yl]-3-oxopropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(4-Bromo-2-methylbenzoyl)piperazin-1-yl]-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, potentially affecting signaling pathways in the nervous system .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)piperazine: Similar structure but lacks the 3-oxopropanenitrile moiety.

    4-(4-Chlorophenyl)piperazine: Similar structure but with a chlorine atom instead of bromine.

    N-(4-Bromophenyl)piperazine: Similar structure but with a different substitution pattern on the piperazine ring.

Uniqueness

3-[4-(4-Bromo-2-methylbenzoyl)piperazin-1-yl]-3-oxopropanenitrile is unique due to the combination of the 4-bromo-2-methylbenzoyl group and the 3-oxopropanenitrile moiety, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-[4-(4-bromo-2-methylbenzoyl)piperazin-1-yl]-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O2/c1-11-10-12(16)2-3-13(11)15(21)19-8-6-18(7-9-19)14(20)4-5-17/h2-3,10H,4,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFMLJFVTKDZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)N2CCN(CC2)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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